ENAVOGLIFLOZIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
A novel sodium-glucose cotransporter 2 inhibitor; under clinical development for type 2 diabetes mellitus treatment
Enavogliflozin
CAS No.: 1415472-28-4
Cat. No.: VC0527106
Molecular Formula: C24H27ClO6
Molecular Weight: 446.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415472-28-4 |
|---|---|
| Molecular Formula | C24H27ClO6 |
| Molecular Weight | 446.9 g/mol |
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[7-chloro-6-[(4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C24H27ClO6/c25-19-15(9-12-1-3-13(4-2-12)14-5-6-14)10-17(16-7-8-30-23(16)19)24-22(29)21(28)20(27)18(11-26)31-24/h1-4,10,14,18,20-22,24,26-29H,5-9,11H2/t18-,20-,21+,22-,24+/m1/s1 |
| Standard InChI Key | KORCWPOBTZTAFI-YVTYUBGGSA-N |
| Isomeric SMILES | C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
| Canonical SMILES | C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)C5C(C(C(C(O5)CO)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Enavogliflozin (DWP-16001) is a small-molecule drug with the molecular formula C24H27ClO6 and a molecular weight of 446.9 g/mol . Its chemical structure contains a chlorinated aromatic ring system that contributes to its selective SGLT2 inhibitory properties.
Physical and Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H27ClO6 |
| Molecular Weight | 446.9 g/mol |
| CAS Number | 1415472-28-4 |
| Solubility (25°C) | DMSO ≥ 60 mg/mL; Water solubility: 2.5 mg/mL |
| Storage Conditions | Powder: -20°C (3 years); 4°C (2 years) |
| In solvent: -80°C (6 months); -20°C (1 month) |
Table 1: Physical and chemical properties of enavogliflozin
Pharmacological Mechanism of Action
Enavogliflozin functions as a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor with oral activity . SGLT2 is predominantly expressed in the proximal tubule of the kidney and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, enavogliflozin reduces glucose reabsorption in the kidney, thereby increasing urinary glucose excretion and lowering blood glucose levels independent of insulin secretion or action.
Selectivity and Potency
Enavogliflozin demonstrates high selectivity for SGLT2 with potency comparable to other SGLT2 inhibitors such as dapagliflozin, empagliflozin, and ipragliflozin . This selective inhibition minimizes off-target effects while maximizing therapeutic efficacy in managing hyperglycemia.
Pharmacokinetics and Metabolism
Absorption and Bioavailability
Enavogliflozin is rapidly absorbed after oral administration with high bioavailability. Studies using physiologically based pharmacokinetic modeling techniques predict an absorption fraction of 0.866 . Animal studies have demonstrated oral bioavailability of 84.5–97.2% in mice and 56.3–62.1% in rats .
Metabolism
Enavogliflozin is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, resulting in several metabolites:
-
M1: Formed through monohydroxylation in the dihydrobenzofuran group
-
M2: Produced by monohydroxylation in the cyclopropyl group
-
M3 and M4: Result from further hydroxylation of M1 and M2 via CYP3A
-
Three glucuronide metabolites have also been identified in hepatocytes
Human studies involving multiple administrations of enavogliflozin (0.1–2 mg) for 14 days showed that M1 and M2 levels in plasma were approximately 20–25% and 1–6% of parent enavogliflozin, respectively .
Distribution in Tissues
A significant study on tissue distribution of enavogliflozin in mice revealed varied distribution patterns across organs:
| Tissue | Distribution Pattern | AUC Ratio (Tissue/Plasma) |
|---|---|---|
| Kidneys | Higher than plasma | Variable based on dose |
| Lungs and Heart | Slightly higher than plasma | 1.672 to 1.954 |
| Testes and Spleen | Lower than plasma | Approximately 0.5 |
| Liver, Stomach, Intestines | Variable | Dose-dependent |
Table 2: Tissue distribution patterns of enavogliflozin in mice
The elimination half-life (T1/2) of enavogliflozin varies by tissue, with longer elimination observed in testes compared to plasma, while spleen elimination rates were similar to plasma .
Clinical Efficacy
Glycemic Control
Enavogliflozin has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes mellitus.
Monotherapy Efficacy
A 24-week, multicentre, randomized, double-blind, placebo-controlled Phase III trial in Korean patients with T2DM inadequately controlled with diet and exercise showed impressive results:
| Parameter | Enavogliflozin 0.3 mg | Placebo | P-value |
|---|---|---|---|
| Placebo-adjusted mean change in HbA1c | -0.99% (95% CI -1.24%, -0.74%) | - | <0.0001 |
| Patients achieving HbA1c <7.0% | 71% | 24% | <0.0001 |
| Placebo-adjusted mean change in FPG | -40.1 mg/dL | - | <0.0001 |
| Placebo-adjusted mean change in body weight | -2.5 kg | - | <0.0001 |
Table 3: Clinical efficacy of enavogliflozin monotherapy in 24-week Phase III trial
Long-term Efficacy
A 52-week extension study of the above Phase III trial demonstrated sustained glycemic benefits:
| Parameter | Maintenance Group (52 weeks of enavogliflozin) | Switch Group (Placebo→Enavogliflozin) |
|---|---|---|
| Change in HbA1c from baseline | -0.9% (p<0.0001) | -0.7% (p<0.0001) |
| Change in FPG from baseline | -24.9 mg/dL (p<0.0001) | -18.0 mg/dL (p=0.002) |
| Patients achieving HbA1c ≤7.0% | 69.4% | 65.4% |
| Change in urine glucose-to-creatinine ratio | +84.9 g/g (p<0.0001) | +67.1 g/g (p<0.0001) |
| Change in body weight | -3.5 kg (p<0.0001) | -3.8 kg (p<0.0001) |
Table 4: Long-term efficacy of enavogliflozin in the 52-week extension study
Comparative Efficacy vs. Dapagliflozin
Recent studies have suggested that enavogliflozin demonstrates superior blood glucose-lowering effects compared to dapagliflozin in type 2 diabetes patients with mild renal impairment . The ENHANCE-D study, a double-blind, randomized, comparator-active trial, confirmed these findings when both agents were added to metformin plus gemigliptin treatment .
Effects on Metabolic Parameters
Beyond glycemic control, enavogliflozin therapy has demonstrated beneficial effects on various metabolic parameters:
-
Significant decrease in blood pressure
-
Reduction in low-density lipoprotein cholesterol and triglycerides
-
Increase in high-density lipoprotein cholesterol
-
Improvement in homeostasis model assessment of insulin resistance
Cardiovascular Effects
Preliminary research indicates potential cardiovascular benefits of enavogliflozin. Follow-up echocardiography in one study demonstrated significant reductions in:
-
Left ventricular end-diastolic volume index (LVEDVI): -9.6 mL/m² (p=0.043)
-
Left ventricular end-systolic volume index (LVESVI): -1.6 mL/m² (p=0.043)
-
Left atrial volume index (LAVI): -7.4 mL/m² (p=0.043)
-
N-terminal pro-brain natriuretic peptide (NT-proBNP): -64.5% reduction (p=0.043)
These findings suggest potential cardioprotective effects that warrant further investigation.
Table 5: Safety profile of enavogliflozin in the 52-week extension study
Notably, neither frequent urination nor polyuria—common adverse effects associated with SGLT2 inhibitors—were reported during treatment with enavogliflozin 0.3 mg in either group .
Current Clinical Development and Future Directions
Enavogliflozin continues to be investigated in ongoing clinical trials to expand its therapeutic applications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume